4-Ethenyl-1,3-thiazol-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H6N2S |
|---|---|
Molecular Weight |
126.18 g/mol |
IUPAC Name |
4-ethenyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C5H6N2S/c1-2-4-3-8-5(6)7-4/h2-3H,1H2,(H2,6,7) |
InChI Key |
BAPHBBOWQSQDCE-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CSC(=N1)N |
Origin of Product |
United States |
Synthetic Methodologies for 4 Ethenyl 1,3 Thiazol 2 Amine and Its Derivatives
Classical and Contemporary Approaches to 4-Substituted-1,3-thiazol-2-amines
The construction of the 4-substituted-1,3-thiazol-2-amine skeleton is well-documented, with several reliable methods at the disposal of synthetic chemists. These approaches can be broadly categorized into those that build the thiazole (B1198619) ring from acyclic precursors and those that modify a pre-existing thiazole core.
Hantzsch Thiazole Synthesis: Principles and Adaptations for 4-Ethenyl-1,3-thiazol-2-amine Precursors
The Hantzsch thiazole synthesis, first reported in the late 19th century, remains the most prevalent and versatile method for constructing the thiazole ring. encyclopedia.pubnih.govbepls.com The classical approach involves the condensation reaction between an α-haloketone and a thioamide or thiourea (B124793). derpharmachemica.combohrium.com For the synthesis of 2-aminothiazoles, thiourea is the most commonly employed thioamide component. encyclopedia.pubnih.gov
The general mechanism of the Hantzsch synthesis proceeds through initial nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic thiazole ring. encyclopedia.pubnih.gov This reaction is typically carried out in a protic solvent such as ethanol (B145695) and can be facilitated by the addition of a base or by heating. researchgate.net Solvent-free conditions have also been reported to be effective, often leading to shorter reaction times and higher yields. researchgate.net
To apply the Hantzsch synthesis for the preparation of precursors to this compound, one would require an α-haloketone bearing a masked or protected ethenyl group. A potential precursor could be an α-haloketone with a hydroxyethyl (B10761427) group, which could then be dehydrated in a subsequent step to form the ethenyl moiety. Alternatively, an α,β-unsaturated ketone could be halogenated at the α-position to provide the necessary starting material. The reaction of such a precursor with thiourea would then yield the corresponding 4-substituted-2-aminothiazole. researchgate.net
Recent modifications to the Hantzsch synthesis have focused on developing more environmentally benign procedures, such as using reusable catalysts or performing the reaction under ultrasonic irradiation or microwave conditions. mdpi.combepls.com For instance, silica-supported tungstosilisic acid has been used as a recyclable catalyst for the one-pot, three-component reaction of a bromoacetyl compound, thiourea, and various aldehydes to produce substituted Hantzsch thiazole derivatives in high yields. mdpi.com
Reaction of Thioamides with α-Haloketones for Thiazole Ring Formation
The reaction of thioamides with α-haloketones is the cornerstone of the Hantzsch synthesis and represents a direct and efficient route to a wide variety of thiazole derivatives. derpharmachemica.comekb.eg By selecting the appropriate thioamide and α-haloketone, a diverse range of substituents can be introduced at the 2-, 4-, and 5-positions of the thiazole ring. nih.gov For the synthesis of 2-aminothiazoles, thiourea is the reagent of choice. encyclopedia.pub
The versatility of this method allows for the synthesis of thiazoles with various alkyl and aryl substitutions. derpharmachemica.com The reaction conditions can be tailored to the specific substrates, but generally involve refluxing in a suitable solvent like ethanol. derpharmachemica.com The use of α-tosyloxy ketones as an alternative to α-haloketones has also been explored to mitigate potential side reactions and epimerization. scribd.com
In the context of synthesizing this compound, the key would be the synthesis of an appropriate α-haloketone precursor. For example, a compound like 1-bromo-3-buten-2-one could theoretically be reacted with thiourea to directly form this compound. However, the stability and reactivity of such an α-haloketone would need to be carefully considered.
Cyclization Strategies for Constructing the 1,3-Thiazole Ring
Beyond the traditional Hantzsch synthesis, other cyclization strategies have been developed for the construction of the 1,3-thiazole ring. These methods often offer alternative pathways that can be advantageous depending on the desired substitution pattern and the availability of starting materials.
One such strategy involves the reaction of vinyl azides with potassium thiocyanate. encyclopedia.pubnih.gov Depending on the catalyst employed, this reaction can selectively yield either 4-substituted 2-aminothiazoles or 4-substituted 5-thiocyano-2-aminothiazoles. encyclopedia.pubnih.gov For example, using palladium(II) acetate (B1210297) as a catalyst in n-propanol favors the formation of 4-substituted 2-aminothiazoles. encyclopedia.pub This method could potentially be adapted for the synthesis of this compound by starting with an appropriate vinyl azide (B81097) precursor.
Another approach involves the cyclization of propargyl bromides with thioureas. encyclopedia.pub This method is attractive due to the ready availability of alkynes, which serve as an alternative to the often-irritating α-haloketones used in the Hantzsch synthesis. encyclopedia.pub The reaction proceeds via alkylation of thiourea followed by a 5-exo-dig cyclization and isomerization to the final 2-aminothiazole (B372263) product. nih.gov
More recent developments include the one-pot synthesis of 2,5-disubstituted thiazoles from N-substituted α-amino acids using thionyl chloride and a base. acs.org While this method primarily yields 2,5-disubstituted products, it highlights the ongoing innovation in thiazole synthesis.
Targeted Synthesis of this compound
While a specific, documented synthesis of this compound is not readily found in the surveyed literature, its preparation can be logically deduced from established synthetic methodologies for 2-aminothiazoles. A plausible and direct approach would be the application of the Hantzsch thiazole synthesis.
A hypothetical synthetic route could commence with the reaction of a suitable α-haloketone, such as 1-chloro-3-buten-2-one, with thiourea. This condensation reaction, typically performed in a protic solvent like ethanol, would be expected to yield this compound directly.
Alternatively, an indirect route could be employed, starting from a more readily available precursor. For instance, 4-acetyl-2-aminothiazole could be synthesized via the Hantzsch reaction between 3-chloro-2,4-pentanedione and thiourea. The resulting ketone could then be subjected to a Wittig reaction using a methylenetriphenylphosphorane (B3051586) ylide to introduce the ethenyl group at the 4-position. This two-step approach may offer advantages in terms of starting material accessibility and control over the final structure.
Another potential strategy involves the dehydration of a 4-(1-hydroxyethyl)-2-aminothiazole precursor. This precursor could be synthesized via the Hantzsch reaction of an appropriate α-halo-β-hydroxyketone with thiourea. Subsequent acid-catalyzed dehydration would then generate the desired ethenyl group.
Synthesis of Analogs and Substituted this compound Derivatives
The synthesis of analogs of this compound with alkyl and aryl substitutions on the thiazole ring can be achieved by modifying the starting materials in the established synthetic routes.
Strategies for Alkyl and Aryl Substitutions on the Thiazole Ring
The introduction of alkyl and aryl substituents onto the thiazole ring is most commonly achieved through the Hantzsch synthesis by varying the α-haloketone and thioamide components. nih.govderpharmachemica.com
Substitution at the 4- and 5-positions: To introduce substituents at the 4- and/or 5-positions of the thiazole ring in a this compound derivative, one would start with a correspondingly substituted α-haloketone. For example, to synthesize a 5-methyl-4-ethenyl-1,3-thiazol-2-amine, the Hantzsch reaction could be carried out with a halogenated derivative of 3-penten-2-one. The position of the halogen on the ketone backbone would determine the final substitution pattern on the thiazole ring.
Substitution at the 2-position: The amino group at the 2-position of the thiazole ring can also be substituted. This can be achieved by starting with a substituted thiourea in the Hantzsch synthesis. bohrium.com For instance, reacting an appropriate α-haloketone with N-methylthiourea would yield a 2-(methylamino)thiazole derivative. sigmaaldrich.com Further functionalization of the 2-amino group can also be performed post-synthesis of the thiazole ring. google.com
The following table summarizes various synthetic strategies for substituted 2-aminothiazoles based on the Hantzsch reaction:
| Desired Product | α-Haloketone | Thioamide | Reference(s) |
| 4-Aryl-2-aminothiazole | Aryl-α-haloketone | Thiourea | researchgate.net |
| 4-Methyl-2-aminothiazole | Chloroacetone | Thiourea | acs.org |
| N,4-Diaryl-1,3-thiazol-2-amine | Aryl-α-haloketone | N-Arylthiourea | nih.gov |
| 4,5-Disubstituted-2-aminothiazole | Substituted α-haloketone | Thiourea | mdpi.com |
Introduction and Functionalization of the Ethenyl Moiety
The introduction and subsequent functionalization of the ethenyl (vinyl) group on the thiazole ring are critical for synthesizing a variety of derivatives with potential applications in materials science and medicinal chemistry. ontosight.aiontosight.ai
One method for introducing a vinyl group is through a Wittig or Horner-Wadsworth-Emmons reaction on a thiazole-4-carboxaldehyde. This classic olefination strategy allows for the formation of the carbon-carbon double bond of the ethenyl group.
Once the ethenylthiazole scaffold is in place, the vinyl group itself can be functionalized. Conjugate or Michael addition reactions are a useful method for adding a variety of nucleophiles to the vinyl group. thieme-connect.com This approach has been used to install amine groups on thiazoles to improve aqueous solubility. thieme-connect.com For example, reacting a vinyl-substituted thiazole with morpholine (B109124) can yield the conjugate addition product. thieme-connect.com Other nucleophiles such as alcohols, thiols, and carbon nucleophiles can also be added across the double bond, often facilitated by basic or acidic conditions, or by transition-metal catalysts. thieme-connect.com
Another approach involves the synthesis of thiazoles from precursors already containing the ethenyl or a related moiety. For instance, styryl thiazole derivatives can be synthesized through condensation reactions between appropriate thiazole precursors and styryl derivatives. ontosight.aiontosight.ai The styryl group, which is essentially a substituted ethenyl group, can be further modified.
The reactivity of the ethenyl group also allows for its participation in cycloaddition reactions, providing a pathway to more complex, polycyclic structures. The electronic properties of the thiazole ring can influence the reactivity of the attached ethenyl group, making it susceptible to either electrophilic or nucleophilic attack, depending on the substituents on the ring.
Optimization of Reaction Conditions and Yields in this compound Synthesis
Optimizing reaction conditions is a critical aspect of synthesizing this compound and its derivatives to ensure high yields and purity. Key parameters that are often investigated include the choice of solvent, temperature, catalyst, and the stoichiometry of the reactants.
For the synthesis of 2-aminothiazole derivatives, which are precursors or analogs of the target compound, various solvents have been screened. In the synthesis of 2-amino-4-aryl thiazoles, a mixture of water and ethanol was found to be an effective solvent system under microwave conditions. researchgate.net Other studies have shown that ethanol is a superior solvent for the synthesis of 2-acetamido-4-arylthiazol-5-yl derivatives. researchgate.net The choice of solvent can significantly impact the reaction rate and yield.
Temperature is another crucial factor. For instance, in the synthesis of certain thiazole derivatives, carrying out the reaction under reflux conditions in ethanol significantly increased the product yield compared to performing the reaction at room temperature. researchgate.net Microwave-assisted synthesis has also been employed to accelerate reaction times and improve yields, often providing the desired products in minutes with high purity. nih.govresearchgate.net
The selection of a suitable base or catalyst is also paramount. In the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thiourea, various catalysts have been explored. While some syntheses proceed without a catalyst, others benefit from the addition of a base like triethylamine (B128534) or potassium carbonate. nanobioletters.comresearchgate.net Heterogeneous catalysts, such as copper nanoparticles on carbon (Cu-NP/C), have also been developed to facilitate the synthesis of 2-amino-4-aryl thiazoles, offering the advantage of easy separation and reusability. tandfonline.com
The stoichiometry of the reactants also requires careful optimization. It has been observed that using a slight excess of one of the reactants, such as the α-haloketone, can sometimes lead to higher yields. researchgate.net The following table summarizes the optimization of conditions for a model reaction for synthesizing a thiazole derivative.
Table 1: Optimization of Reaction Conditions for a Model Thiazole Synthesis
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Toluene | Et3N | Reflux | 3 | Low |
| 2 | Methanol | Et3N | Reflux | 3 | Moderate |
| 3 | Acetic Acid | Et3N | Reflux | 3 | Moderate |
| 4 | Ethanol | Et3N | Room Temp | 3 | 22 |
| 5 | Ethanol | Et3N | Reflux | 3 | 62 |
| 6 | Ethanol | K2CO3 | Reflux | 5 | High |
| 7 | DMF | K2CO3 | Reflux | 3-7 | 94 |
| 8 | Ethanol | Cu-NP/C | Reflux | 1 | 94 |
This table is a composite representation from multiple sources. nanobioletters.comresearchgate.nettandfonline.com
Green Chemistry Principles in the Synthesis of Ethenylthiazole Compounds
The principles of green chemistry are increasingly being applied to the synthesis of thiazole derivatives to reduce the environmental impact of chemical processes. rroij.com This involves the use of safer solvents, the development of catalyst-free or more efficient catalytic systems, and the design of atom-economical reactions. acs.orgsynthiaonline.com
One of the key areas of focus is the replacement of hazardous organic solvents with more environmentally benign alternatives. rroij.com Water has been explored as a solvent for the synthesis of 2-amino-4-alkyl- and 2-amino-4-arylthiazole-5-carboxylates, often in the presence of a phase-transfer catalyst like β-cyclodextrin. organic-chemistry.org Solvent-free, or neat, reaction conditions have also been successfully employed, sometimes with microwave assistance, to produce thiazol-2(3H)-imines, which can be precursors to aminothiazoles. researchgate.net
The development of more efficient and recyclable catalysts is another important aspect of green thiazole synthesis. tandfonline.com As mentioned previously, the use of heterogeneous catalysts like Cu-NP/C allows for easier product purification and catalyst reuse, minimizing waste. tandfonline.com Some synthetic methods for thiazoles have been optimized to proceed efficiently without a catalyst, further simplifying the process and reducing its environmental footprint. researchgate.net
Atom economy, a concept that measures the efficiency of a reaction in converting reactants to the desired product, is a central tenet of green chemistry. acs.org One-pot, multi-component reactions are particularly attractive from this perspective, as they can generate complex molecules like 2-amino-5-acylthiazoles from simple starting materials in a single step, reducing the need for intermediate purification and minimizing waste. organic-chemistry.org
Structural Elucidation and Spectroscopic Characterization of 4 Ethenyl 1,3 Thiazol 2 Amine and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Analysis for Proton Environment and Connectivity
The ¹H NMR spectrum of 4-Ethenyl-1,3-thiazol-2-amine is expected to show distinct signals corresponding to the protons of the thiazole (B1198619) ring, the exocyclic amino group, and the ethenyl (vinyl) substituent.
Amino Protons (-NH₂): The two protons of the amino group at the C2 position typically appear as a broad singlet. Its chemical shift is variable and dependent on solvent and concentration, but for similar 2-aminothiazole (B372263) derivatives, it is often observed in the range of δ 5.0-7.2 ppm rsc.orgchemicalbook.comnih.gov.
Thiazole Ring Proton (H5): The single proton attached to C5 of the thiazole ring is expected to resonate as a singlet, typically found in the region of δ 6.3-7.0 ppm rsc.orgnih.gov. The specific shift is influenced by the electronic effects of the adjacent ethenyl group.
Ethenyl Group Protons (-CH=CH₂): The ethenyl group gives rise to a characteristic AXM spin system, resulting in three distinct signals.
The proton on the carbon attached to the thiazole ring (Hα) will appear as a doublet of doublets, with a chemical shift expected around δ 6.5-6.8 ppm.
The two terminal protons (Hβ) are diastereotopic. The proton cis to the thiazole ring will resonate as a doublet of doublets around δ 5.3-5.6 ppm, while the proton trans to the ring will appear as a doublet of doublets around δ 5.8-6.1 ppm. The coupling constants (J-values) are critical for assignment: Jtrans (typically 16-18 Hz) is significantly larger than Jcis (typically 10-12 Hz), and the geminal coupling (Jgem) is small (0-2 Hz).
The following table summarizes the predicted ¹H NMR chemical shifts for this compound.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| -NH₂ | 5.0 - 7.2 | br s | - |
| H5 (thiazole) | 6.3 - 7.0 | s | - |
| Hα (ethenyl) | 6.5 - 6.8 | dd | Jtrans ≈ 17 Hz, Jcis ≈ 11 Hz |
| Hβ (ethenyl, trans) | 5.8 - 6.1 | dd | Jtrans ≈ 17 Hz, Jgem ≈ 1.5 Hz |
| Hβ (ethenyl, cis) | 5.3 - 5.6 | dd | Jcis ≈ 11 Hz, Jgem ≈ 1.5 Hz |
This is an interactive data table. Predictions are based on analogous structures and standard chemical shift values.
¹³C NMR Analysis for Carbon Framework Determination
The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. For this compound, five distinct signals are anticipated.
C2 (Thiazole Ring): This carbon, bonded to the amino group and two nitrogen/sulfur heteroatoms, is the most deshielded carbon of the thiazole ring, expected to appear far downfield, typically in the range of δ 168-170 ppm rsc.orgasianpubs.org.
C4 (Thiazole Ring): The carbon atom bearing the ethenyl substituent is predicted to resonate around δ 148-151 ppm asianpubs.orgresearchgate.net.
C5 (Thiazole Ring): The CH carbon of the thiazole ring is expected to have a chemical shift in the range of δ 101-104 ppm rsc.orgasianpubs.org.
Ethenyl Group Carbons (-CH=CH₂): The two carbons of the vinyl group will have distinct shifts. The carbon directly attached to the thiazole ring (Cα) is expected around δ 128-132 ppm, while the terminal methylene (B1212753) carbon (Cβ) will be more shielded, appearing around δ 115-120 ppm.
The table below outlines the predicted ¹³C NMR chemical shifts.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 (-NH₂) | 168 - 170 |
| C4 (-CH=CH₂) | 148 - 151 |
| C5 | 101 - 104 |
| Cα (ethenyl) | 128 - 132 |
| Cβ (ethenyl) | 115 - 120 |
This is an interactive data table. Predictions are based on data from 2-aminothiazole and its 4-substituted analogs. rsc.orgasianpubs.org
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Comprehensive Structural Assignment
Two-dimensional (2D) NMR experiments are crucial for confirming the structural assignments made from 1D spectra by revealing through-bond and through-space correlations.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this compound, the key COSY cross-peaks would be observed between the ethenyl protons: Hα would show correlations to both Hβcis and Hβtrans, which in turn would show correlations to each other. researchgate.net No other correlations are expected, confirming the isolated nature of the H5 and -NH₂ protons.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). sdsu.edu This would definitively link the proton signals to their respective carbon signals: H5 to C5, Hα to Cα, and the Hβ protons to Cβ. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (two- and three-bond) correlations between protons and carbons, which is vital for connecting the different fragments of the molecule. sdsu.edu Key HMBC correlations would include:
The H5 proton showing a correlation to C4.
The Hα proton of the ethenyl group showing correlations to C4 and C5 of the thiazole ring.
The Hβ protons showing a correlation to C4.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation. A key NOE would be expected between the H5 proton on the thiazole ring and the Hα proton of the ethenyl group, confirming their spatial proximity.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Characteristic Absorption Bands of Thiazole Ring
The thiazole ring has several characteristic vibrational modes. Based on studies of 2-aminothiazole and its derivatives, the following bands are expected mdpi.com:
C=N Stretching: A strong band typically appears in the region of 1600-1650 cm⁻¹ nih.gov.
C=C Stretching: This vibration is usually observed around 1500-1520 cm⁻¹ researchgate.net.
Ring Stretching/Breathing Modes: A series of bands between 1300 cm⁻¹ and 1450 cm⁻¹ correspond to complex stretching and bending vibrations of the entire ring system.
C-S Stretching: Vibrations involving the carbon-sulfur bond are typically found in the 600-800 cm⁻¹ region researchgate.net.
C-H Bending: The out-of-plane bending of the C5-H bond is expected around 800-870 cm⁻¹.
Identification of Amino and Ethenyl Group Vibrations
The exocyclic amino and ethenyl groups produce their own distinct and identifiable vibrational bands.
Amino Group (-NH₂):
N-H Stretching: Two distinct bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching modes of the N-H bonds researchgate.net.
N-H Bending (Scissoring): A characteristic absorption for the scissoring motion of the -NH₂ group appears in the range of 1610-1650 cm⁻¹. This band may sometimes overlap with the C=N stretching of the thiazole ring.
Ethenyl Group (-CH=CH₂):
=C-H Stretching: The stretching of the C-H bonds on the double bond occurs just above 3000 cm⁻¹, typically in the 3010-3100 cm⁻¹ range.
C=C Stretching: The stretching of the carbon-carbon double bond gives a band of variable intensity around 1640-1650 cm⁻¹.
=C-H Bending (Out-of-Plane): Strong and characteristic bands appear in the 910-1000 cm⁻¹ region due to the out-of-plane wagging of the vinyl C-H bonds.
The table below summarizes the principal expected IR and Raman absorption bands.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 3500 | N-H Asymmetric & Symmetric Stretch | Amino |
| 3010 - 3100 | =C-H Stretch | Ethenyl |
| 1640 - 1650 | C=C Stretch | Ethenyl |
| 1610 - 1650 | N-H Bend (Scissoring) | Amino |
| 1600 - 1650 | C=N Stretch | Thiazole Ring |
| 1500 - 1520 | C=C Stretch | Thiazole Ring |
| 910 - 1000 | =C-H Bend (Out-of-Plane) | Ethenyl |
| 600 - 800 | C-S Stretch | Thiazole Ring |
This is an interactive data table. Data is compiled from general spectroscopic tables and studies on analogous compounds. nih.govmdpi.comresearchgate.netresearchgate.netresearchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elucidating the structure of compounds like this compound. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting mass spectrum plots the mass-to-charge ratio (m/z) of the ions against their relative abundance.
Table 1: Illustrative Mass Spectrometry Data for a Related Thiazole Derivative
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Notes |
|---|---|---|---|
| 4-Ethyl-1,3-thiazole | C5H7NS | 113.181 | Data available in the NIST Chemistry WebBook. nist.gov |
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is a powerful tool that measures the m/z ratio with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the elemental composition of a molecule by distinguishing between ions with the same nominal mass but different exact masses due to the mass defects of their constituent atoms.
For this compound (C5H6N2S), the theoretical exact mass can be calculated. An experimental HRMS measurement that matches this theoretical value provides unambiguous confirmation of the molecular formula. This technique is crucial in the characterization of newly synthesized compounds. For example, studies on various thiazole-methylsulfonyl derivatives have utilized HRMS to confirm their calculated elemental compositions. nih.govacs.org In one such study, the calculated [M+H]⁺ ion for C18H16N3O2S2Cl was 406.0445, while the found value was 406.0448, confirming the structure. nih.govacs.org Similarly, for C24H21N3O2S2, the calculated [M+H]⁺ was 448.1148 and the found value was 448.1159. nih.govacs.org This level of accuracy is indispensable for distinguishing between potential structures and validating synthetic products.
LC-MS Coupling for Purity and Identity Confirmation
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This hyphenated technique is widely used to determine the purity of a sample and confirm the identity of the components. The liquid chromatograph separates the components of a mixture, and the mass spectrometer provides the molecular weight of each eluting component.
In the context of this compound, LC-MS would be employed to verify the success of a synthesis and to quantify its purity. A typical analysis would show a major peak in the chromatogram at a specific retention time, and the mass spectrum corresponding to that peak would display the molecular ion of the target compound. This method is routinely used in the characterization of newly synthesized benzothiazole (B30560) analogues and other heterocyclic compounds to check for purity and confirm molecular mass. jyoungpharm.orgresearchgate.net For instance, in the synthesis of certain benzothiazole derivatives, LC-MS was used to identify the molecular ion peak, confirming the mass of the intermediate compound. jyoungpharm.org
X-ray Diffraction Crystallography for Solid-State Molecular Architecture
While the specific crystal structure of this compound is not detailed in the provided results, extensive crystallographic studies have been conducted on a wide range of thiazole derivatives. nih.govrsc.org These studies reveal key structural features of the thiazole ring and how substituents influence the molecular and supramolecular structure. mdpi.com For example, the crystal structure of ethyl 2-amino-4-(4-methyl-1,3-thiazol-5-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate was determined, showing the dihedral angles between the thiazole ring and the fused pyranochromene system. researchgate.net Such analyses provide invaluable insight into intermolecular interactions like hydrogen bonding and π-stacking, which govern the physical properties of the solid material.
Table 2: Example Crystallographic Data for a Thiazole Derivative
| Parameter | Value for Ethyl 2-amino-4-(4-methyl-1,3-thiazol-5-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate researchgate.net |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | 15.6232 (10) |
| b (Å) | 15.0696 (9) |
| c (Å) | 15.9063 (11) |
| β (°) | 98.873 (2) |
Electronic Absorption Spectroscopy (UV-Vis) and Photophysical Characterization
Electronic absorption spectroscopy, commonly known as Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λmax) is characteristic of the molecule's electronic structure.
For 2-aminothiazole, the parent compound lacking the 4-ethenyl group, a UV-Vis spectrum is available, showing absorption in the UV range. nist.gov The introduction of an ethenyl (vinyl) group at the 4-position of the thiazole ring is expected to extend the π-conjugated system. This extension generally leads to a bathochromic shift (a shift to longer wavelengths) of the absorption maximum. Studies on the photostability of 2-aminothiazole have shown it degrades under UV light, with experiments conducted at irradiation wavelengths around 255 nm. nih.gov
The photophysical characterization of thiazole derivatives is an active area of research, particularly for applications in materials science such as organic light-emitting devices (OLEDs). nih.govresearchgate.netmdpi.com The structure of these molecules, including the nature and position of substituents, strongly influences their absorption, fluorescence, and quantum yields. nih.govrsc.org For example, studies on thiazolo[5,4-d]thiazole (B1587360) derivatives have demonstrated that modifying alkyl appendages can modulate their solid-state photophysical properties, resulting in fluorescence spanning the visible spectrum from blue to orange-red. nih.govresearchgate.net
Table 3: UV-Vis Absorption Data for 2-Aminothiazole
| Compound | Solvent | λmax (nm) | Reference |
|---|
Computational and Theoretical Investigations of 4 Ethenyl 1,3 Thiazol 2 Amine
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular geometries, electronic properties, and reactivity. For 2-aminothiazole (B372263) derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), have proven effective in providing insights that align with experimental data. researchgate.net
Geometry Optimization and Conformational Analysis
Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. For a molecule like 4-Ethenyl-1,3-thiazol-2-amine, this process would involve determining the most favorable bond lengths, bond angles, and dihedral angles.
Table 1: Representative Theoretical Bond Lengths and Angles for 2-Aminothiazole. Data based on calculations for the parent 2-aminothiazole molecule, which serves as a structural analog.
| Parameter | Calculated Value (B3LYP/6-311++G(d,p)) |
|---|---|
| S1-C2 Bond Length (Å) | 1.76 |
| C2-N3 Bond Length (Å) | 1.32 |
| N3-C4 Bond Length (Å) | 1.39 |
| C4-C5 Bond Length (Å) | 1.37 |
| C5-S1 Bond Length (Å) | 1.73 |
| C2-N6 (Amino) Bond Length (Å) | 1.37 |
| S1-C2-N3 Bond Angle (°) | 111.4 |
| C2-N3-C4 Bond Angle (°) | 110.1 |
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gap and Charge Transfer
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital with space to accept electrons. youtube.comscirp.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. researchgate.net A small energy gap implies that the molecule is more polarizable, requires less energy to be excited, and is generally more reactive. researchgate.net Conversely, a large gap indicates high kinetic stability and low chemical reactivity. scirp.org DFT calculations are routinely used to determine these orbital energies. For 2-aminothiazole, the HOMO-LUMO gap was calculated to be 5.24 eV using the B3LYP method. researchgate.net The introduction of an ethenyl group, a conjugated system, at the C4 position would be expected to lower the HOMO-LUMO gap, thereby increasing the molecule's reactivity. The distribution of HOMO and LUMO orbitals indicates potential sites for charge transfer within the molecule.
Table 2: Frontier Molecular Orbital Energies for 2-Aminothiazole Analogs.
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| 2-Aminothiazole researchgate.net | -6.61 | -1.37 | 5.24 |
| A 2-aminothiazole sulfonamide derivative nih.gov | -7.14 | -1.34 | 5.80 |
| A bromo-fluoro substituted derivative nih.gov | -7.46 | -1.37 | 6.09 |
Molecular Electrostatic Potential (MEP) Mapping and Reactivity Sites
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. researchgate.net It is plotted on the molecule's electron density surface, using a color scale to indicate electrostatic potential. Red regions signify areas of high electron density and negative potential, which are susceptible to electrophilic attack. Blue regions denote areas of low electron density and positive potential, indicating sites for nucleophilic attack. Green and yellow areas represent regions of neutral potential.
For 2-aminothiazole derivatives, MEP maps reveal that the most negative potential is typically located around the nitrogen atom of the thiazole (B1198619) ring (N3), making it a primary site for electrophilic interaction. researchgate.net The hydrogen atoms of the amino group are generally in a positive potential region, identifying them as sites for nucleophilic interaction. An MEP analysis of this compound would likely show these features, with additional insights into the electronic character of the ethenyl substituent.
Global Reactivity Descriptors (e.g., hardness, softness, electrophilicity index)
Global reactivity descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of a molecule's stability and reactivity. nih.govnih.gov These descriptors are calculated using the ionization potential (I ≈ -EHOMO) and electron affinity (A ≈ -ELUMO).
Key descriptors include:
Chemical Hardness (η): Calculated as (I - A) / 2, it measures resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." irjweb.comphyschemres.org
Chemical Softness (S): The reciprocal of hardness (S = 1 / η). Soft molecules are more reactive. nih.gov
Electronegativity (χ): Calculated as (I + A) / 2, it measures the power of an atom or group to attract electrons. irjweb.com
Chemical Potential (μ): The negative of electronegativity (μ = -χ). irjweb.com
Electrophilicity Index (ω): Calculated as μ² / (2η), it quantifies the ability of a molecule to accept electrons. nih.govphyschemres.org
These parameters are invaluable for comparing the reactivity of different molecules within a series and for developing quantitative structure-activity relationships (QSAR). nih.gov
Table 3: Global Reactivity Descriptors and Their Formulas.
| Descriptor | Formula (based on FMO energies) | Interpretation |
|---|---|---|
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to deformation of electron cloud. |
| Chemical Softness (S) | 1 / η | Measure of reactivity; inverse of hardness. |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Electron-attracting power. |
| Electrophilicity Index (ω) | (EHOMO + ELUMO)² / (4 * (ELUMO - EHOMO)) | Propensity to act as an electrophile. |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of a molecule's dynamic behavior, including conformational changes and interactions with its environment, such as a solvent or a biological macromolecule. researchgate.net
For 2-aminothiazole derivatives, MD simulations are frequently employed after molecular docking to assess the stability of the predicted ligand-protein complex. tandfonline.comnih.gov An MD simulation can reveal whether the compound remains stably bound in the active site of a target protein or if it dissociates over the simulation period (e.g., 50 to 100 nanoseconds). nih.gov Key analyses from MD simulations include Root Mean Square Deviation (RMSD) to measure structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and analysis of intermolecular interactions like hydrogen bonds over time. researchgate.net Such studies are crucial for validating docking results and confirming the dynamic stability of binding interactions. nih.gov
Molecular Docking Studies (Theoretical binding interactions with macromolecular targets)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid) to form a stable complex. asianpubs.org It is a vital tool in drug discovery for screening virtual libraries of compounds and predicting their binding affinity and mode.
Numerous docking studies have been performed on 2-aminothiazole derivatives to explore their potential as inhibitors of various biological targets. nih.gov These studies have identified potential roles for these compounds as anticancer, antimicrobial, and antioxidant agents. asianpubs.orgresearchgate.netmdpi.com For example, derivatives have been docked into the active sites of targets like Hec1/Nek2 kinase (for cancer), DNA gyrase (for antibacterial activity), and oxidoreductase proteins (for antioxidant effects). tandfonline.comresearchgate.netasianpubs.org The results of these studies typically report a binding energy or docking score, which estimates binding affinity, and detail the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) that stabilize the ligand in the receptor's binding pocket. nih.gov A docking study of this compound would be a logical first step in identifying its potential biological targets.
Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies (excluding specific biological outcomes)
Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational methodology aimed at establishing a mathematical correlation between the chemical structure of a series of compounds and a specific activity. For a compound like this compound, QSAR studies would be instrumental in predicting its potential activities by comparing its structural and physicochemical properties with a dataset of similar thiazole derivatives.
The development of a QSAR model involves several key steps. Initially, a dataset of thiazole derivatives with known activities is compiled. The three-dimensional structures of these molecules are then optimized, often using quantum mechanical methods, to obtain stable conformations. Subsequently, a wide array of molecular descriptors are calculated for each molecule. These descriptors quantify various aspects of the molecular structure and properties, and can be categorized as:
Topological descriptors: These describe the atomic connectivity within the molecule.
Electronic descriptors: These pertain to the electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the dipole moment.
Physicochemical descriptors: Properties like molar refractivity (MR) and the logarithm of the partition coefficient (logP) fall into this category.
Once the descriptors are calculated, a statistical method is employed to build a mathematical model that links a selection of these descriptors to the observed activity. Common statistical methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Artificial Neural Networks (ANN).
The validity and predictive power of the resulting QSAR model are then rigorously assessed through internal and external validation techniques. ijpsdronline.com A statistically robust QSAR model can subsequently be used to predict the activity of new or untested compounds, such as this compound, based on their calculated molecular descriptors. For instance, a 2D-QSAR model developed for a series of thiazole derivatives might utilize descriptors such as centered autocorrelation (AATSC4c, AATSC8c), centered Broto-Moreau autocorrelation (AATSC1p), and Geary autocorrelation (GATS5s) to establish a predictive equation. laccei.org
| Descriptor Type | Descriptor Name | Description |
|---|---|---|
| Electronic | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital |
| Physicochemical | LogP | Logarithm of the octanol-water partition coefficient |
| Physicochemical | MR | Molar Refractivity |
| Topological | J | Balaban index |
| 3D | Electrostatic Fields | Spatial distribution of electrostatic potential |
Analysis of Intermolecular Interactions and Crystal Packing by Hirshfeld Surface Studies and Energy Frameworks
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) is greater than that of all other molecules in the crystal. The resulting three-dimensional surface, the Hirshfeld surface, provides a unique representation of the molecule's shape and its immediate environment.
The Hirshfeld surface can be mapped with various properties to highlight specific intermolecular contacts. A key property is the normalized contact distance (dnorm), which is a function of the distances from the surface to the nearest nucleus inside (di) and outside (de) the surface, relative to their van der Waals radii. mdpi.com Red regions on the dnorm map indicate contacts shorter than the sum of the van der Waals radii, highlighting strong intermolecular interactions such as hydrogen bonds. Blue regions represent contacts longer than the van der Waals radii, while white areas indicate contacts of van der Waals separation. mdpi.comrasayanjournal.co.in
| Contact Type | Typical Contribution (%) | Interaction Type |
|---|---|---|
| H···H | 40 - 55 | van der Waals |
| C···H/H···C | 15 - 30 | van der Waals / weak hydrogen bonds |
| O···H/H···O | 5 - 15 | Hydrogen bonding |
| N···H/H···N | 5 - 15 | Hydrogen bonding |
| S···H/H···S | 5 - 10 | van der Waals |
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Hybridization
Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a set of localized orbitals that correspond to the familiar concepts of chemical bonding, such as core orbitals, lone pairs, and bonds. uni-muenchen.dewikipedia.org This approach provides a quantitative description of the "natural Lewis structure" of a molecule. wikipedia.org
For this compound, NBO analysis would provide valuable insights into its electronic structure. It would allow for the determination of the hybridization of each atom, for example, describing the specific spx character of the orbitals forming the sigma bonds within the thiazole ring and the ethenyl substituent. The analysis also quantifies the occupancy of each NBO, which is typically close to 2.0 for a Lewis-type orbital (a bond or a lone pair) and close to 0.0 for a non-Lewis-type orbital (an antibonding orbital). wikipedia.org
A key feature of NBO analysis is its ability to investigate intramolecular interactions, such as hyperconjugation and resonance, through a second-order perturbation analysis of the Fock matrix. This analysis identifies donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. The stabilization energy (E(2)) associated with each donor-acceptor interaction is calculated, providing a quantitative measure of the strength of these delocalization effects. For instance, interactions between a lone pair on the nitrogen or sulfur atoms of the thiazole ring and adjacent antibonding orbitals would reveal the extent of electron delocalization within the heterocyclic system.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP(1) N3 | π(C2-S1) | ~30-50 | Lone pair delocalization into π-system |
| π(C4-C5) | π(C2-N3) | ~15-25 | π-conjugation within the ring |
| LP(1) S1 | σ(C2-N3) | ~5-10 | Hyperconjugation |
| σ(C-H) | σ(C-C) | ~2-5 | σ-bond hyperconjugation |
Vibrational Frequency Calculations and Comparison with Experimental Spectra
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a valuable experimental fingerprint of a molecule. To aid in the interpretation of these experimental spectra, theoretical vibrational frequency calculations are routinely performed using quantum chemical methods, most commonly Density Functional Theory (DFT).
For this compound, the first step would be to perform a geometry optimization to find the minimum energy structure. This is typically done using a DFT functional, such as B3LYP or B3PW91, in conjunction with a suitable basis set, for example, 6-311G(d,p) or 6-311++G(d,p). kbhgroup.intandfonline.com Once the optimized geometry is obtained, a frequency calculation is performed at the same level of theory. This calculation yields the harmonic vibrational frequencies, which correspond to the normal modes of vibration of the molecule.
The calculated frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity in the theoretical model and the use of a finite basis set. To improve the agreement with experimental data, the calculated frequencies are typically scaled by an empirical scaling factor. The scaled theoretical spectrum can then be compared with the experimental IR or Raman spectrum, allowing for a detailed and reliable assignment of the observed vibrational bands to specific molecular motions. tandfonline.com This comparison is crucial for confirming the molecular structure and understanding the vibrational characteristics of the compound.
| Vibrational Mode | Calculated (Scaled) Frequency (cm-1) | Experimental Frequency (cm-1) | Assignment |
|---|---|---|---|
| ν(N-H) | 3450 | 3455 | N-H stretching (amine) |
| ν(C=C) | 1630 | 1635 | Ethenyl C=C stretching |
| ν(C=N) | 1590 | 1595 | Thiazole ring C=N stretching |
| δ(N-H) | 1550 | 1552 | N-H bending (amine) |
| Ring breathing | 1050 | 1055 | Thiazole ring stretching/breathing |
Chemical Reactivity and Transformation Studies of 4 Ethenyl 1,3 Thiazol 2 Amine
Reactions at the Amino Group (N2 Position)
The exocyclic amino group (-NH2) at the C2 position of the thiazole (B1198619) ring is nucleophilic and behaves similarly to a typical aromatic amine, although its reactivity is influenced by the electron-withdrawing nature of the heterocyclic ring. This group is the primary site for acylation, sulfonylation, alkylation, and condensation reactions.
The amino group of 2-aminothiazole (B372263) derivatives readily undergoes acylation when treated with acylating agents such as acyl chlorides or acid anhydrides, typically in the presence of a base to neutralize the acid byproduct. nih.gov This reaction results in the formation of N-(thiazol-2-yl)amides. While specific studies on 4-ethenyl-1,3-thiazol-2-amine are not extensively documented, the general reactivity of the 2-aminothiazole scaffold is well-established. For instance, various 2-aminothiazoles have been successfully acylated using reagents like acetic anhydride, benzoyl chloride, and chloroacetyl chloride. nih.gov In some cases, over-acylation can occur, leading to bis-acylated products, though reaction conditions can be optimized to favor mono-acylation. nih.gov
Sulfonylation of the amino group is achieved by reacting the 2-aminothiazole with a sulfonyl chloride in the presence of a base, such as sodium acetate (B1210297) in an aqueous medium. nih.gov This reaction yields the corresponding N-(thiazol-2-yl)sulfonamides, which are an important class of compounds in medicinal chemistry. nih.govresearchgate.net
| Reaction Type | Reagent Class | General Product | Conditions |
| Acylation | Acyl Halides (e.g., Benzoyl chloride) | N-(4-Ethenyl-1,3-thiazol-2-yl)amide | Anhydrous solvent (e.g., THF), Base (e.g., Et3N) |
| Acylation | Acid Anhydrides (e.g., Acetic anhydride) | N-(4-Ethenyl-1,3-thiazol-2-yl)acetamide | Solvent-free or in a solvent like acetic acid |
| Sulfonylation | Sulfonyl Chlorides (e.g., Benzenesulfonyl chloride) | N-(4-Ethenyl-1,3-thiazol-2-yl)sulfonamide | Aqueous medium, Base (e.g., Sodium acetate), Heat |
Alkylation of the amino group at the N2 position can occur, although the nucleophilicity of the exocyclic nitrogen is somewhat reduced by the thiazole ring. Reactions with alkylating agents like alkyl halides can lead to the formation of secondary or tertiary amines. For example, the reaction of 2-aminothiazole with 2-chloroethyl bromide has been shown to yield the N-alkylated product, 2-[(2-chloroethyl) amino]thiazole. mdpi.com Subsequent reactions can then be performed on the newly introduced alkyl chain. The reaction conditions for alkylation typically involve a suitable solvent and may require heating. Both the exocyclic amino nitrogen and the endocyclic ring nitrogen can potentially undergo alkylation, and the reaction selectivity can depend on the specific substrate and reaction conditions.
| Alkylating Agent | Product Type | Typical Conditions | Reference Moiety |
| Alkyl Halides (e.g., 2-chloroethyl bromide) | Secondary Amine | Room temperature | 2-Aminothiazole mdpi.com |
| Isothiocyanates (e.g., Phenyl isothiocyanate) | Thiazolyl-thiourea | Addition reaction | Ethyl 2-aminothiazole-4-carboxylate mdpi.com |
One of the most characteristic reactions of the primary amino group in this compound is its condensation with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (or imines). niscpr.res.in This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule, typically under acidic or basic catalysis. niscpr.res.in A wide variety of aromatic and heterocyclic aldehydes have been condensed with different 2-aminothiazole derivatives to produce a diverse library of Schiff bases. nih.govsjpas.comorientjchem.org The resulting imine (–N=CH–) group is a key feature in many biologically active molecules. niscpr.res.in The absence of the amine peak and the appearance of a new imine peak in spectroscopic data (e.g., FTIR and NMR) confirms the successful formation of the Schiff base. nih.gov
| Carbonyl Compound | Catalyst | Solvent | Product |
| Substituted Benzaldehydes | Acid (e.g., Acetic Acid) or Base | Ethanol (B145695) | N-(Arylmethylidene)-4-ethenyl-1,3-thiazol-2-amine |
| Heterocyclic Aldehydes | Acid (e.g., Acetic Acid) or Base | Ethanol | N-(Hetarylmethylidene)-4-ethenyl-1,3-thiazol-2-amine |
| Ketones | Acid or Base | Varies | N-(Alkylidene)-4-ethenyl-1,3-thiazol-2-amine |
Reactions Involving the Ethenyl Moiety (C4 Position)
The ethenyl (vinyl) group at the C4 position is an electron-rich double bond and is susceptible to electrophilic attack and cycloaddition reactions. Its presence allows for the modification of the side chain without altering the core heterocyclic structure.
The ethenyl group is expected to undergo typical alkene addition reactions.
Hydrogenation : Catalytic hydrogenation of the ethenyl double bond would lead to the formation of 4-ethyl-1,3-thiazol-2-amine. This reaction would typically be carried out using hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide. This transformation saturates the side chain, converting the vinyl group to an ethyl group.
Halogenation : The ethenyl group can react with halogens like bromine (Br2) or chlorine (Cl2) in an electrophilic addition reaction. This would result in the formation of a 4-(1,2-dihaloethyl)-1,3-thiazol-2-amine derivative, where the halogen atoms add across the double bond.
Cycloaddition Reactions : The conjugated system formed by the ethenyl group and the thiazole ring allows this compound to act as a diene in Diels-Alder [4+2] cycloaddition reactions. nih.govacs.org Studies on closely related 4-alkenyl-2-dialkylaminothiazoles have shown that they react with electron-poor dienophiles, such as nitroalkenes, to form tetrahydrobenzothiazoles with high regioselectivity and diastereoselectivity. nih.govnih.govresearchgate.net The reaction proceeds under mild conditions, highlighting the activating effect of the 2-amino group on the diene system.
| Reaction Type | Reagent | Product | Key Feature |
| Hydrogenation | H2 / Pd-C | 4-Ethyl-1,3-thiazol-2-amine | Saturation of the C=C double bond |
| Halogenation | Br2, Cl2 | 4-(1,2-Dihaloethyl)-1,3-thiazol-2-amine | Addition of two halogen atoms across the C=C bond |
| [4+2] Cycloaddition | Nitroalkenes | 2-Amino-6-nitro-4,5,6,7-tetrahydrobenzothiazole | Formation of a new six-membered ring |
The vinyl group in this compound makes it a potential monomer for polymerization. Vinyl monomers can typically undergo polymerization through radical, cationic, or anionic mechanisms to form long polymer chains. While specific studies on the homopolymerization of this compound are scarce, related thiazole-containing monomers have been successfully polymerized. For instance, N-(2-thiazolyl)methacrylamide, which contains a polymerizable double bond, has been synthesized and copolymerized with other vinyl monomers like styrene (B11656) and methyl methacrylate. researchgate.net
The electrochemical oxidative polymerization of 2-amino-4-phenylthiazole (B127512) has also been reported, suggesting that the thiazole ring itself can participate in forming polymer films under certain conditions. researchgate.net The incorporation of the this compound unit into copolymers with other common monomers (e.g., ethylene, acrylates) could impart specific properties to the resulting materials, such as altered thermal stability, conductivity, or chelating abilities, due to the presence of the thiazole moiety. mdpi.commdpi.com The synthesis of the closely related 2-dimethylamino-4-vinylthiazole further supports the potential for creating polymers from this class of monomers. nih.gov
Electrophilic and Nucleophilic Aromatic Substitution on the Thiazole Ring
The 2-aminothiazole ring possesses a distinct electronic character that governs its reactivity in aromatic substitution reactions. The presence of the amino group at the C2 position significantly activates the ring, making it susceptible to electrophilic attack, particularly at the C5 position, which is the most nucleophilic carbon. researchgate.net Conversely, the ring can also participate in nucleophilic aromatic substitution (SNAr) reactions, often requiring specific activation or reaction conditions.
Electrophilic Aromatic Substitution: The electron-donating amino group directs electrophiles preferentially to the C5 position of the thiazole ring. Halogenation is a common example of this reactivity. The synthesis of 2-chloro, 2-bromo, and 2-iodo derivatives from 2-aminothiazole precursors has been achieved through regioselective halogenation using copper(II) halides (CuX₂) in the presence of n-butyl nitrite. nih.gov This transformation proceeds from the corresponding 2-amino compound, which can be converted to a diazonium salt intermediate that is subsequently replaced by the halide.
Nucleophilic Aromatic Substitution (SNAr): While less common than electrophilic substitution on the electron-rich 2-aminothiazole ring, SNAr reactions can occur. These reactions typically involve the displacement of a good leaving group from the thiazole ring by a strong nucleophile. For instance, studies on the reaction of 2-aminothiazole derivatives with highly electrophilic reagents like 7-chloro-4,6-dinitrobenzofuroxan show that nucleophilic attack can occur. researchgate.netresearchgate.net Quantum-chemical calculations and experimental data suggest that the reaction pathway can involve the exocyclic amino group or the endocyclic nitrogen atom acting as the nucleophilic center, depending on the substitution pattern of the aminothiazole. researchgate.net The course of these SNAr reactions is often influenced by factors such as temperature and solvent. researchgate.net
Heterocycle Annulation and Fused Ring System Formation
The structure of this compound is an excellent starting point for heterocycle annulation, a process where a new ring is built onto an existing one. The Diels-Alder reaction described previously is a prime example of an annulation process, directly converting the vinylthiazole into a tetrahydrobenzothiazole, a fused bicyclic system. acs.org
Beyond cycloadditions, the 2-aminothiazole moiety is a versatile building block for constructing a variety of other fused heterocyclic systems. The amino group at the C2 position can act as a nucleophile to initiate ring-closing reactions. For example, multistep syntheses starting from 2-aminothiazole can lead to the formation of complex fused structures like thiazolo[3,2-b] researchgate.netnih.govmdpi.comtriazoles. asianpubs.org In one such sequence, 2-aminothiazole is first reacted with ethoxycarbonyl isothiocyanate, and the resulting intermediate undergoes intramolecular cyclization to furnish the fused triazole ring. asianpubs.org
Similarly, thiazolo[4,5-d]pyrimidine (B1250722) systems can be synthesized. researchgate.net These reactions often involve the initial formation of a substituted thiazole which then undergoes a Michael addition reaction with a suitable partner like thiourea (B124793) to construct the fused pyrimidine (B1678525) ring. researchgate.net Photocatalytic methods have also been developed for the annulation of enaminones with thioureas to produce 2-aminothiazoles, showcasing modern synthetic approaches to forming the core heterocycle which can then be further elaborated into fused systems. organic-chemistry.org These examples underscore the broad utility of the 2-aminothiazole scaffold in creating diverse and structurally complex fused heterocycles.
Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Heck, Sonogashira for further functionalization)
The this compound molecule features two key sites for transition metal-catalyzed cross-coupling reactions: the vinyl group and the thiazole ring itself (if appropriately functionalized with a halide or triflate). These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, allowing for extensive functionalization. mdpi.com
Reactions at the Vinyl Group: The ethenyl (vinyl) group is a classic substrate for palladium-catalyzed reactions such as the Heck, Suzuki, and Sonogashira couplings.
Heck Reaction: The Heck reaction couples the vinyl group with an aryl or vinyl halide/triflate. organic-chemistry.orgsynarchive.com This would allow for the attachment of various aryl or vinyl substituents directly to the vinyl group of this compound, extending the conjugation and complexity of the molecule. The reaction typically proceeds via oxidative addition of the halide to a Pd(0) catalyst, followed by migratory insertion of the vinyl group and subsequent β-hydride elimination. libretexts.org
Suzuki Reaction: If converted to a vinylboronic acid or ester, the ethenyl moiety could participate in Suzuki coupling with aryl or vinyl halides. nih.gov This reaction is known for its mild conditions and tolerance of a wide range of functional groups.
Sonogashira Reaction: The Sonogashira reaction couples a terminal alkyne with a vinyl halide. wikipedia.orgorganic-chemistry.org While this compound itself is not a halide, if a halogen were present on the vinyl group, this reaction would enable the introduction of various alkynyl groups, creating enyne structures.
Reactions on the Thiazole Ring: The thiazole ring can also be a platform for cross-coupling reactions. By first introducing a halogen (e.g., at the C5 position) or another suitable leaving group, various coupling partners can be introduced.
Suzuki Coupling: A haloaryl group attached to the thiazole core can undergo Suzuki coupling with a boronic acid to form biaryl derivatives. asianpubs.org For example, novel biaryl fused thiazolo[3,2-b] researchgate.netnih.govmdpi.comtriazol-2-amines have been synthesized using a Suzuki coupling step under microwave irradiation. asianpubs.org
Sonogashira Coupling: 2-Halothiazole derivatives are effective substrates in Sonogashira reactions. For example, the coupling of a 2-aminothiazole derivative with various haloarenes has been used to prepare ligands for metabotropic glutamate (B1630785) receptors. nih.gov This demonstrates that C-C bonds can be readily formed at various positions on the thiazole scaffold.
Table 2: Examples of Transition Metal-Catalyzed Reactions on the 2-Aminothiazole Scaffold
| Reaction Type | Thiazole Substrate | Coupling Partner | Catalyst System | Product Type | Reference |
|---|---|---|---|---|---|
| Sonogashira | 2-Amino-5-iodothiazole derivative | Iodoarene | Pd catalyst | Aryl-alkynyl-aminothiazole | nih.gov |
| Suzuki | Haloaryl-thiazolotriazole | Phenylboronic acid | Pd catalyst | Biaryl-thiazolotriazole | asianpubs.org |
| Buchwald | 2-Amino-5-benzylthiazole | Aryl halide | Pd catalyst | N-Aryl-2-aminothiazole derivative | mdpi.com |
Applications of 4 Ethenyl 1,3 Thiazol 2 Amine in Advanced Organic Synthesis and Materials Science
Role as a Versatile Building Block in Complex Chemical Synthesis
The 2-aminothiazole (B372263) framework is a cornerstone in the synthesis of complex heterocyclic systems due to the reactivity of its amino group and the thiazole (B1198619) ring itself. researchgate.net This framework is a key starting point for producing a wide range of biologically active compounds and functional materials. chemicalbook.com The presence of the ethenyl group at the 4-position of the thiazole ring in 4-ethenyl-1,3-thiazol-2-amine provides an additional reactive site, enhancing its utility. This vinyl group can participate in various addition reactions, allowing for further functionalization, or act as a handle for grafting the thiazole moiety onto other molecular scaffolds.
The amino group can be readily acylated, alkylated, or used in condensation reactions to build more elaborate structures. For example, 2-aminothiazole derivatives are key intermediates in the synthesis of various fused heterocyclic systems, such as thiazolo[3,2-a]pyrimidines and thiazolo[3,2-a]imidazoles. researchgate.net The general reactivity allows for the construction of diverse molecular architectures, as demonstrated by the synthesis of various substituted thiazole derivatives from simple precursors. nih.govmdpi.comnanobioletters.com
| Precursor Class | Reaction Type | Resulting Compound Class | Application Area |
| 2-Aminothiazoles | Acylation, Condensation | Fused Heterocycles (e.g., Thiazolopyrimidines) | Medicinal Chemistry |
| α-Haloketones & Thioureas | Hantzsch Thiazole Synthesis | Substituted 2-Aminothiazoles | Agrochemicals, Dyes |
| 2-Aminothiazoles & Aldehydes | Schiff Base Formation | Arylideneamino-thiazoles | Synthetic Intermediates |
| 2-Aminothiazoles & Isothiocyanates | Addition/Cyclization | Thiazolyl-thioureas | Material Science |
Precursor for Specialty Chemicals and Fine Organic Syntheses
As a functionalized heterocycle, this compound is a valuable precursor for specialty chemicals. The 2-aminothiazole core is integral to numerous compounds with significant biological and pharmacological properties, including antifungal, antibacterial, and anti-inflammatory agents. researchgate.netresearchgate.net Its derivatives are used in the development of drugs such as the kinase inhibitor Dasatinib and the anti-HIV agent Ritonavir. researchgate.netnih.gov
In fine organic synthesis, the compound serves as a key intermediate. For instance, the amino group can be converted into a diazonium salt, which can then be replaced by a variety of other functional groups, further diversifying the range of accessible derivatives. The synthesis of N,4-diaryl-1,3-thiazol-2-amines, which have shown potent biological activity, highlights the utility of the 2-aminothiazole scaffold in creating high-value molecules. nih.gov The ethenyl group allows for its incorporation into larger molecules through reactions like Heck coupling or metathesis, expanding its role in the synthesis of complex organic structures.
Applications in Organic Electronic Materials and Polymers
Thiazole-based compounds are increasingly utilized in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). researchgate.net The thiazole ring is electron-accepting, which helps in tuning the electronic properties of conjugated materials. researchgate.netrsc.org
The thiazole core is a key component in many fluorescent molecules, including the natural bioluminescent compound luciferin. chim.it Thiazole derivatives are intrinsically fluorescent and are used in the creation of fluorescent dyes and sensors. chim.itmdpi.com The photophysical properties of these compounds can be finely tuned by introducing various substituents onto the thiazole ring. chim.it For instance, thiazole-based dyes like Thiazole Orange become highly fluorescent upon binding to DNA or in viscous environments, a property exploited in biochemical sensing. nih.govelsevierpure.com The structure of this compound, with its conjugated system, makes it a candidate for modification into novel fluorophores for applications in photonics and optoelectronics. rsc.orgnbinno.com The combination of the electron-rich amino group and the electron-deficient thiazole ring can create push-pull systems, which are often associated with strong fluorescence and desirable optoelectronic properties.
| Thiazole Derivative Type | Key Structural Feature | Application | Research Finding |
| Thiazolo[5,4-d]thiazoles | Fused, rigid planar structure | Organic Electronics | High oxidative stability and efficient π–π overlap. rsc.org |
| Thiazole Orange (TO) | Benzothiazole-quinoline conjugate | DNA/RNA Sensing | Exhibits 'turn-on' fluorescence upon intercalation. nih.gov |
| Donor-Acceptor Styryl Dyes | Push-pull electronic system | Fluorescent Probes | Photophysical properties are tunable by solvent polarity. |
| Thiazole-fused S,N-heteroacenes | Extended π-conjugation | Organic Transistors | Copolymers show promising p-type semiconducting performance. rsc.org |
The ethenyl (vinyl) substituent on this compound is a key functional group for polymerization. Vinyl monomers containing heterocyclic units are important for creating functional polymers with tailored electronic, optical, or thermal properties. For example, poly(N-vinyl-1,2,3-triazole)s have been shown to exhibit high glass transition temperatures. rsc.org
The polymerization of vinyl thiazole derivatives, such as through Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, allows for the synthesis of well-defined polymers and block copolymers. acs.org These thiazole-containing polymers can then be used to form metal-polymer complexes, creating materials with interesting optical and electrochemical behaviors. acs.org The resulting poly(this compound) would feature thiazole moieties as pendant groups along the polymer backbone. Such polymers could find applications as functional coatings, membranes, or as components in electronic devices, leveraging the inherent properties of the thiazole ring. For example, a polymer incorporating thiazole-vinyl units was recently designed as an electron donor for organic solar cells, demonstrating a low HOMO energy level and good planarity. ecust.edu.cn
Utilization in Agrochemical Research as Synthetic Intermediates
The 2-aminothiazole scaffold is a well-established pharmacophore in the agrochemical industry, forming the basis for a range of fungicides, herbicides, and insecticides. nih.govresearchgate.net The biological activity of these compounds is often attributed to the unique chemical properties of the thiazole ring. Compounds derived from 2-aminothiazoles are used to create molecules that can effectively control plant pathogens and pests. The synthesis of novel pesticidal agents often involves the reaction of substituted 2-aminothiazoles with other reactive intermediates. researchgate.net Therefore, this compound serves as a valuable intermediate, providing a core structure that can be elaborated upon to generate libraries of potential new agrochemicals for screening and development.
Ligand Design for Coordination Chemistry
The 1,3-thiazole ring system contains both a soft base (sulfur) and a hard base (nitrogen), making it an excellent ligand for a wide range of metal ions. nih.gov The 2-amino group provides an additional coordination site, allowing these molecules to act as bidentate or even polydentate ligands. Thiazole-based ligands have been extensively used to create coordination polymers and metal-organic frameworks (MOFs). mdpi.comresearchgate.net
These metal complexes have diverse applications, including catalysis, luminescent materials, and as antimicrobial agents. nih.govresearchgate.netmdpi.com The coordination of a metal ion to a thiazole ligand can significantly enhance its biological activity or create novel material properties. mdpi.com For example, copper complexes with thiazole-derived ligands have shown promising antibacterial and antifungal activities. mdpi.com The ability of this compound to act as a ligand allows for the design of metal complexes that can be further polymerized via the vinyl group, leading to the creation of metallopolymers with unique catalytic or electronic properties.
Despite extensive research, no specific applications of This compound as a reagent in analytical chemistry have been documented in the reviewed scientific literature. While the broader class of 2-aminothiazole derivatives has been investigated for various applications, particularly in medicinal chemistry, information detailing the use of this specific compound for analytical purposes such as metal ion detection, chromogenic analysis, or in the development of chemical sensors is not available.
The general reactivity of the 2-aminothiazole scaffold, which includes the potential for metal chelation through its nitrogen and sulfur atoms, suggests a theoretical possibility for such applications. However, without specific research findings on this compound, any discussion on its role in analytical chemistry would be purely speculative and fall outside the scope of established scientific knowledge.
Therefore, this article cannot provide detailed research findings or data tables related to the application of this compound in analytical chemistry as per the requested outline.
Future Research Directions and Perspectives for 4 Ethenyl 1,3 Thiazol 2 Amine
Development of More Efficient and Sustainable Synthetic Pathways
The classical Hantzsch synthesis remains a foundational method for creating the 2-aminothiazole (B372263) ring. tandfonline.comresearchgate.net However, future research will prioritize the development of more efficient and environmentally benign synthetic routes to 4-ethenyl-1,3-thiazol-2-amine and its derivatives. Green chemistry principles are central to this effort, aiming to reduce waste, minimize energy consumption, and utilize less hazardous materials. bohrium.comresearchgate.net
Key areas of development include:
One-Pot, Multicomponent Reactions (MCRs): Combining starting materials in a single step without isolating intermediates can significantly improve efficiency. researchgate.net The use of reusable heterogeneous catalysts, such as poly(4-vinylpyridine), in these one-pot procedures offers the dual benefits of high yields and easy catalyst recovery. researchgate.net
Alternative Energy Sources: Microwave and ultrasound-assisted syntheses are promising alternatives to conventional heating. These methods can accelerate reaction rates, improve yields, and often lead to cleaner reactions with fewer byproducts. bohrium.comnih.gov
Green Solvents: The replacement of hazardous organic solvents with greener alternatives like water, ethanol (B145695), or ionic liquids is a critical aspect of sustainable synthesis. bohrium.com Research into aqueous media for thiazole (B1198619) synthesis has already shown promise. researchgate.net
Catalyst Innovation: The exploration of novel, eco-friendly catalysts is ongoing. Diammonium hydrogen phosphate (B84403) and sodium fluoride (B91410) have been reported as efficient catalysts for the synthesis of related thiazole structures under mild conditions. researchgate.netresearchgate.net
The table below outlines a comparison between conventional and potential green synthetic approaches for thiazole derivatives.
| Parameter | Conventional Synthesis (e.g., Hantzsch) | Green Synthetic Approaches |
| Methodology | Often multi-step with isolation of intermediates. | One-pot, multicomponent reactions (MCRs). researchgate.net |
| Energy Source | Conventional heating (reflux). | Microwave irradiation, ultrasound. bohrium.com |
| Solvents | Often volatile organic compounds (VOCs). | Water, ethanol, ionic liquids, or solvent-free conditions. bohrium.com |
| Catalysts | Strong acids or bases, often used in stoichiometric amounts. | Reusable heterogeneous catalysts, biodegradable catalysts. bohrium.comresearchgate.net |
| Efficiency | Can have lower atom economy and generate more waste. | Higher atom economy, reduced waste, shorter reaction times. researchgate.net |
Advanced Spectroscopic and Structural Analysis of Complex Derivatives
As more complex derivatives of this compound are synthesized, advanced analytical techniques will be indispensable for their unambiguous structural characterization. Future research will rely heavily on a combination of spectroscopic and crystallographic methods to elucidate the fine details of molecular architecture, including stereochemistry and intermolecular interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field 1D (¹H, ¹³C) and 2D NMR techniques (COSY, HSQC, HMBC) will be essential for confirming connectivity and assigning stereochemistry in complex derivatives. For thiazole derivatives, characteristic proton signals for the thiazole ring are typically observed between 7.20 and 7.80 ppm, while the amine protons can appear as a broad singlet at a much lower field, sometimes above 11.5 ppm. nih.govnih.gov Carbon signals for the thiazole ring carbons also appear in predictable regions of the ¹³C NMR spectrum. nih.govnih.gov
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of novel compounds with high accuracy. nih.govrsc.org Analysis of fragmentation patterns can further aid in structural confirmation.
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and crystal packing. This technique is invaluable for resolving conformational ambiguities and understanding non-covalent interactions, such as hydrogen bonding, which can influence the material's bulk properties. nih.gov
Infrared (IR) and UV-Vis Spectroscopy: FT-IR spectroscopy is used to identify key functional groups, such as N-H and C=N stretches, which are characteristic of the 2-aminothiazole core. growingscience.comresearchgate.net UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is relevant for applications in dyes and functional materials. mdpi.com
The following table summarizes typical spectroscopic data for the 2-aminothiazole scaffold.
| Spectroscopic Technique | Feature | Typical Range/Observation |
| ¹H NMR | Thiazole ring proton (C5-H) | δ 6.2–7.8 ppm (singlet). tandfonline.comnih.govnih.gov |
| Amine protons (-NH₂) | δ 6.6–11.7 ppm (broad singlet). nih.govnih.gov | |
| ¹³C NMR | Thiazole ring carbons | C2 (C-NH₂): δ 167–171 ppm, C4: δ 148–150 ppm, C5: δ 105–108 ppm. nih.govnih.gov |
| FT-IR | N-H stretching (amine) | 3200–3450 cm⁻¹ (one or two bands). tandfonline.com |
| C=N stretching (thiazole ring) | ~1600–1635 cm⁻¹. growingscience.com | |
| HRMS | Molecular Ion Peak | Confirms calculated molecular formula to within a few ppm. nih.gov |
Predictive Computational Modeling for Novel Functional Materials
Computational chemistry is set to become a powerful predictive tool in the design of novel functional materials based on the this compound scaffold. Density Functional Theory (DFT) and other quantum chemical methods can be used to calculate a molecule's electronic and structural properties, providing insights that can guide synthetic efforts toward materials with desired characteristics. dergipark.org.tr
Future computational studies will likely focus on:
Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) allows for the prediction of the HOMO-LUMO energy gap. dergipark.org.tr This gap is a key indicator of a molecule's potential application in electronics, such as in organic semiconductors or dyes for solar cells.
Molecular Docking: For medicinal chemistry applications, molecular docking simulations can predict the binding affinity and orientation of this compound derivatives within the active site of biological targets like enzymes or receptors. nih.govnih.gov
Structure-Property Relationships: Computational models can establish clear relationships between structural modifications (e.g., adding different substituents) and the resulting properties. This allows for the in silico screening of large libraries of virtual compounds to identify the most promising candidates for synthesis and testing. researcher.life This approach can accelerate the discovery of new materials for applications such as corrosion inhibitors or nonlinear optics. dergipark.org.tr
Key quantum chemical parameters and their implications for material design are listed below.
| Quantum Chemical Parameter | Symbol | Predicted Property/Application |
| Energy of HOMO | EHOMO | Electron-donating ability; related to corrosion inhibition efficiency. dergipark.org.tr |
| Energy of LUMO | ELUMO | Electron-accepting ability. dergipark.org.tr |
| Energy Gap | ΔE = ELUMO - EHOMO | Chemical reactivity, stability, electronic properties. A smaller gap suggests higher reactivity. dergipark.org.tr |
| Dipole Moment | µ | Polarity of the molecule; influences solubility and intermolecular interactions. |
| Electronegativity | χ | Tendency to attract electrons. |
| Global Hardness | η | Resistance to change in electron distribution; related to stability. dergipark.org.tr |
Integration into Multicomponent Reaction (MCR) Methodologies
Multicomponent reactions (MCRs) are powerful synthetic tools that enable the construction of complex molecules in a single, efficient step. acs.org The 2-aminothiazole core of this compound makes it an ideal building block for integration into MCR methodologies to generate diverse molecular libraries.
Future research will explore the use of this compound as a key component in various MCRs:
As an Amine Component: The primary amine group can react with carbonyl compounds and isocyanides in reactions like the Ugi or Passerini reactions. This would allow for the rapid introduction of diverse side chains onto the thiazole core. The Ugi four-component reaction (UT-4CR) is particularly notable for its ability to generate tetrazole adducts. acs.org
Reactions with α,β-Unsaturated Systems: The nucleophilic amine can participate in Michael addition reactions with α,β-unsaturated esters or nitriles, followed by intramolecular cyclization, to build new heterocyclic rings fused to or substituted on the thiazole scaffold. nih.gov
Development of Novel MCRs: There is significant potential for designing new MCRs that specifically leverage the unique reactivity of both the 2-amino group and the 4-ethenyl group simultaneously or sequentially, leading to novel and complex molecular architectures that would be difficult to access through traditional multistep synthesis. nih.govcrimsonpublishers.com
Exploration of Ethenyl Group Transformations for Diverse Chemical Scaffolds
The ethenyl (vinyl) group at the 4-position of the thiazole ring is a versatile functional handle that offers numerous opportunities for subsequent chemical transformations. This reactivity allows the this compound core to serve as a platform for the synthesis of a wide array of more complex and diverse chemical scaffolds. nih.govresearchgate.net
Key transformation strategies for future exploration include:
Addition Reactions: The double bond can readily undergo various addition reactions, including hydrogenation, halogenation, hydrohalogenation, and epoxidation, to introduce new functional groups and stereocenters.
Oxidative Cleavage: Ozonolysis or permanganate (B83412) oxidation of the ethenyl group can yield a 4-formyl-1,3-thiazol-2-amine or a 2-amino-1,3-thiazole-4-carboxylic acid, respectively. These aldehyde and carboxylic acid derivatives are themselves valuable intermediates for further elaboration, such as in condensation or amidation reactions. mdpi.com
Cycloaddition Reactions: The ethenyl group can act as a dienophile or dipolarophile in [4+2] (Diels-Alder) or [3+2] cycloaddition reactions, providing a direct route to complex polycyclic and heterocyclic systems.
Polymerization: The vinyl functionality allows the molecule to act as a monomer for the synthesis of novel polymers. The resulting polymers, incorporating the 2-aminothiazole moiety in the side chain, could possess interesting electronic, thermal, or metal-coordinating properties.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, or Stille reactions, can be employed to form new carbon-carbon bonds at the ethenyl group, attaching aryl, heteroaryl, or other vinyl fragments to the thiazole core.
By strategically modifying this ethenyl group, chemists can access a vast chemical space, creating libraries of compounds for screening in drug discovery and materials science. nih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-ethenyl-1,3-thiazol-2-amine, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : A common approach involves condensation of 2-aminothiazole derivatives with aldehydes or ketones under reflux conditions. For example, refluxing 2-amino-4-phenylthiazole with veratraldehyde in ethanol with catalytic acetic acid yields Schiff base derivatives . Optimization can include varying solvent polarity (e.g., ethanol vs. DMF), temperature control, and catalyst screening (e.g., p-toluenesulfonic acid instead of acetic acid). Monitoring reaction progress via TLC and recrystallization from ethanol or ethyl acetate enhances purity .
Q. How is the crystal structure of this compound determined, and what software tools are recommended for data refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection typically uses Mo/Kα radiation (λ = 0.71073 Å) at low temperatures (e.g., 100 K). The SHELX suite (e.g., SHELXL for refinement) is widely used for solving and refining structures. For example, monoclinic systems (space group P21/c) with parameters a = 13.0270 Å, b = 10.1183 Å, and β = 91.974° have been reported for related thiazol-2-amine derivatives . ORTEP-3 is recommended for visualizing thermal ellipsoids and molecular packing .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
- Methodological Answer :
- NMR : H NMR in DMSO-d6 shows characteristic thiazole ring protons at δ 6.8–7.5 ppm and ethenyl protons as doublets (J = 16–18 Hz) near δ 5.5–6.2 ppm.
- IR : Stretching vibrations for C=N (1600–1650 cm) and NH (3200–3400 cm) confirm the core structure .
- Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion ([M+H]) with exact mass calculations (e.g., CHNS: 127.0338 g/mol) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced antimicrobial activity?
- Methodological Answer : Systematic substitution at the ethenyl and thiazole positions is key. For example:
- Introducing electron-withdrawing groups (e.g., -Cl, -NO) at the 4-position increases antibacterial potency by enhancing membrane penetration .
- Adding hydrophobic substituents (e.g., 4-tert-butylphenyl) improves binding to hydrophobic pockets in bacterial enzymes like dihydrofolate reductase .
- In vitro assays (MIC values) against S. aureus and E. coli combined with molecular docking (AutoDock Vina) against target proteins (e.g., TLR4) validate SAR hypotheses .
Q. What challenges arise in resolving crystallographic disorder in this compound complexes, and how are they addressed?
- Methodological Answer : Disorder in ethenyl or substituent groups can lead to poor electron density maps. Strategies include:
- Collecting high-resolution data (<1.0 Å) to improve model accuracy.
- Using restraints (SHELXL commands like DFIX, SIMU) to stabilize geometrically plausible configurations .
- For palladium complexes (e.g., dichlorido{MIMTA}), analyzing bond lengths (Pd–N ≈ 2.0 Å) and angles to distinguish static vs. dynamic disorder .
Q. How can QSAR models predict the anti-inflammatory activity of this compound derivatives?
- Methodological Answer :
- Descriptor Selection : Compute electronic (HOMO/LUMO), steric (molar refractivity), and topological (Wiener index) parameters using Gaussian09 or CODESSA .
- Model Validation : Split datasets (70:30 training:test) and apply multiple linear regression (MLR) or partial least squares (PLS). A reported QSAR model for thiazole inhibitors of PGE showed R = 0.89 with logP and dipole moment as critical variables .
- Experimental Correlation : Validate predictions via in vitro COX-2 inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
